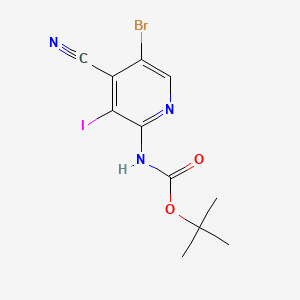
tert-Butyl (5-bromo-4-cyano-3-iodopyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5-bromo-4-cyano-3-iodopyridin-2-yl)carbamate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, cyano, and iodine substituents on a pyridine ring, along with a tert-butyl carbamate group. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-4-cyano-3-iodopyridin-2-yl)carbamate typically involves multi-step reactions starting from pyridine derivatives. The process includes:
Bromination: Introduction of a bromine atom at the 5-position of the pyridine ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyanation: Conversion of a suitable precursor to introduce a cyano group at the 4-position, often using copper(I) cyanide (CuCN) or similar reagents.
Iodination: Introduction of an iodine atom at the 3-position using iodine or iodinating agents like N-iodosuccinimide (NIS).
Carbamate Formation: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and iodine positions.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the pyridine ring can undergo oxidation to form N-oxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products:
- Substituted pyridines with various functional groups.
- Amines from the reduction of the cyano group.
- Biaryl compounds from coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine
- Explored for its role in the development of new pharmaceuticals, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry
- Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (5-bromo-4-cyano-3-iodopyridin-2-yl)carbamate depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to active sites or allosteric sites, thereby modulating biological pathways. The presence of multiple functional groups allows for diverse interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (5-bromo-4-cyanothiazol-2-yl)carbamate: Similar structure but with a thiazole ring instead of pyridine.
tert-Butyl (5-bromo-4-cyano-1,3-thiazol-2-yl)carbamate: Another thiazole derivative with similar functional groups.
Uniqueness:
- The combination of bromine, cyano, and iodine substituents on a pyridine ring is unique and provides distinct reactivity and binding properties.
- The tert-butyl carbamate group offers stability and protection during synthetic transformations.
Eigenschaften
Molekularformel |
C11H11BrIN3O2 |
|---|---|
Molekulargewicht |
424.03 g/mol |
IUPAC-Name |
tert-butyl N-(5-bromo-4-cyano-3-iodopyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H11BrIN3O2/c1-11(2,3)18-10(17)16-9-8(13)6(4-14)7(12)5-15-9/h5H,1-3H3,(H,15,16,17) |
InChI-Schlüssel |
LUTMBRBLXIHUJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1I)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


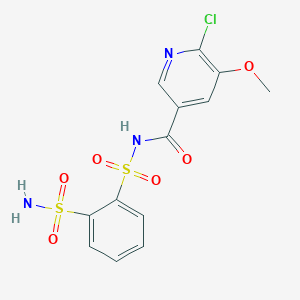
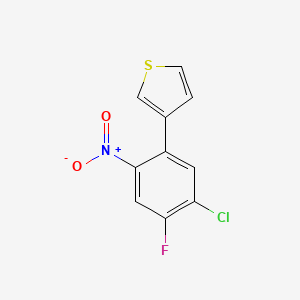
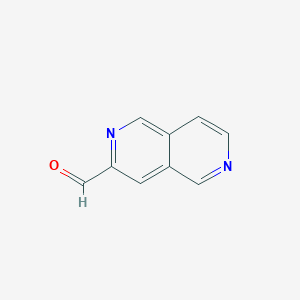
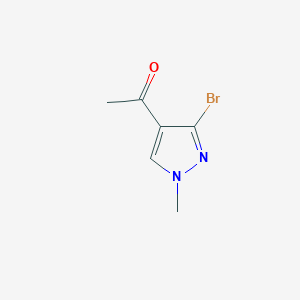
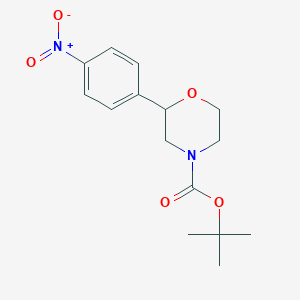

![1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-](/img/structure/B13929208.png)


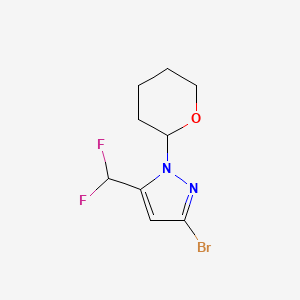
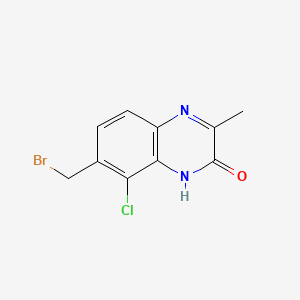


![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13929281.png)
